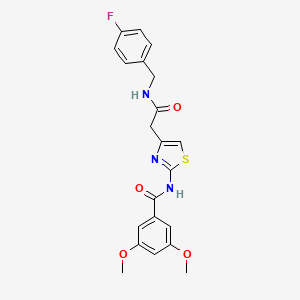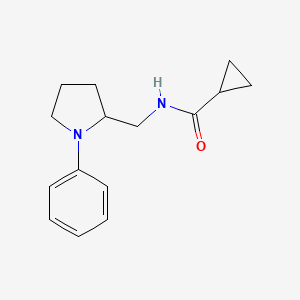
N-((1-phenylpyrrolidin-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-phenylpyrrolidin-2-yl)methyl)cyclopropanecarboxamide is a chemical compound with an intriguing structure. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle. Pyrrolidine rings are widely used by medicinal chemists due to their unique properties, including efficient exploration of pharmacophore space, stereochemistry contribution, and three-dimensional coverage . The compound’s chemical formula is C15H18N2O, and it features a cyclopropane moiety attached to the pyrrolidine ring.
Scientific Research Applications
Organic Synthesis and Chemical Characterization
N-((1-phenylpyrrolidin-2-yl)methyl)cyclopropanecarboxamide and its derivatives have been explored for their synthetic utility in the field of organic chemistry. For instance, Cativiela et al. (1996) investigated the behavior of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate with stabilised and semi-stabilised ylids, aiming to evaluate its synthetic utility in producing cyclopropyl amino acids through Wittig olefination. This study underscores the potential of such compounds in synthesizing cyclopropyl amino acids in high yields and enantiomerically pure form, highlighting their significance in organic synthesis (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, these compounds have shown promise as scaffolds for developing therapeutic agents. For example, Shuto et al. (1996) demonstrated that conformationally restricted analogs of milnacipran, based on the cyclopropane structure, were more efficient than milnacipran as NMDA receptor antagonists. This indicates the potential of N-((1-phenylpyrrolidin-2-yl)methyl)cyclopropanecarboxamide derivatives in designing noncompetitive NMDA receptor antagonists with significant implications for therapeutic applications (Shuto et al., 1996).
properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-8-9-12)16-11-14-7-4-10-17(14)13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIMCJNEIDUOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

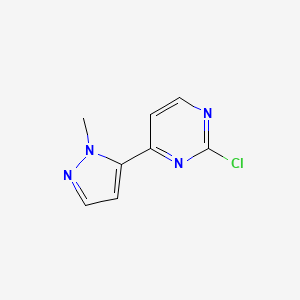
![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)
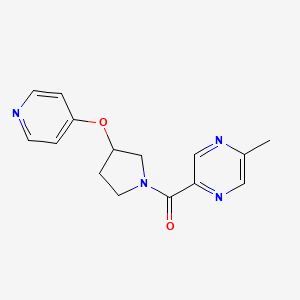
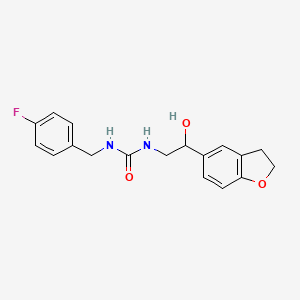

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)
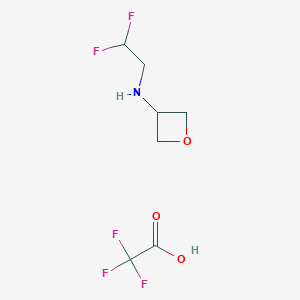
![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2711538.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2711543.png)

